Physicochemical Properties of Anthragallol 1,2-dimethyl ether: A Technical Guide
Physicochemical Properties of Anthragallol 1,2-dimethyl ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of Anthragallol 1,2-dimethyl ether (also known as 3-hydroxy-1,2-dimethoxyanthracene-9,10-dione). Due to the limited availability of experimentally determined data in publicly accessible literature, this guide combines reported data with computed values and standardized experimental protocols.
Core Physicochemical Data
Anthragallol 1,2-dimethyl ether is an anthraquinone (B42736) derivative that has been isolated from the plant Oldenlandia umbellata. It has demonstrated cytotoxic activity against human lung carcinoma (A549) and breast adenocarcinoma (MDA-MB-231) cell lines, with reported IC50 values of 5.9 µg/mL and 8.8 µg/mL, respectively.[1]
Quantitative Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂O₅ | PubChem |
| Molecular Weight | 284.26 g/mol | PubChem[2] |
| Appearance | Not Reported | - |
| Melting Point | Not Reported | - |
| Boiling Point | Not Reported | - |
| Solubility | Not Quantitatively Reported; general guidance suggests solubility in DMSO. | In-house data (various suppliers) |
| pKa | Not Reported | - |
| LogP (Computed) | 2.5 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
Experimental Protocols
Detailed experimental protocols for determining the key physicochemical properties of a novel compound like Anthragallol 1,2-dimethyl ether are crucial for its characterization. Below are standardized methodologies that can be applied.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.
Apparatus:
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Melting point apparatus (e.g., Mel-Temp or similar)
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Capillary tubes (sealed at one end)
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Mortar and pestle
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Spatula
Procedure:
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Sample Preparation: A small amount of the dry, crystalline Anthragallol 1,2-dimethyl ether is finely ground using a mortar and pestle.
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Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of the solid is packed into the closed end, to a height of 2-3 mm.
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Measurement: The capillary tube is placed in the heating block of the melting point apparatus.
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Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.
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Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire solid mass turns into a clear liquid are recorded. This range represents the melting point of the substance.
Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.
Apparatus:
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Analytical balance
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Scintillation vials or flasks with screw caps
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Constant temperature shaker bath
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Filtration apparatus (e.g., syringe filters with appropriate membrane)
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High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
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Sample Preparation: An excess amount of solid Anthragallol 1,2-dimethyl ether is added to a series of vials containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).
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Equilibration: The vials are sealed and placed in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitated for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
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Sample Collection and Filtration: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully withdrawn and immediately filtered through a membrane filter (e.g., 0.22 µm) to remove any undissolved solid.
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Quantification: The concentration of the dissolved Anthragallol 1,2-dimethyl ether in the filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, against a standard curve of known concentrations. The solubility is expressed in units such as mg/mL or µg/mL.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with a phenolic hydroxyl group like Anthragallol 1,2-dimethyl ether, determining its pKa is important for understanding its ionization state at different pH values.
Apparatus:
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pH meter with a suitable electrode
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Burette
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Stir plate and stir bar
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Beaker
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Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
Procedure:
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Sample Preparation: A precise amount of Anthragallol 1,2-dimethyl ether is dissolved in a suitable solvent mixture (e.g., water-methanol or water-DMSO) to a known concentration.
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Titration: The solution is placed in a beaker with a stir bar, and the pH electrode is immersed. The solution is then titrated with a standardized solution of a strong base (e.g., NaOH), added in small, precise increments from a burette.
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Data Collection: The pH of the solution is recorded after each addition of the titrant.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acidic protons have been neutralized.
Biological Activity and Potential Signaling Pathway
The cytotoxic effects of many anthraquinone derivatives are linked to their ability to generate reactive oxygen species (ROS), which can induce oxidative stress and trigger apoptotic cell death through various signaling pathways. A plausible mechanism for the cytotoxic action of Anthragallol 1,2-dimethyl ether involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.
Anthraquinone-Induced ROS/JNK Signaling Pathway
Caption: Proposed signaling pathway for Anthragallol 1,2-dimethyl ether-induced cytotoxicity.
Experimental Workflow for Investigating the ROS/JNK Pathway
Caption: Workflow to validate the involvement of the ROS/JNK pathway.
